N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationships

This compound is the definitive brominated, unsubstituted-piperidine reference for SAR series. Its 4-Br atom provides strong anomalous scattering for co-crystallography and halogen-bonding probes that 4-H, 4-Cl, and 4-F analogs cannot recapitulate. The polypharmacophoric scaffold targets kinases and sulfotransferases in diversity screening. Procure this compound as the central benchmark for halogen- and piperidine-substitution studies, and for exploratory NF-κB inhibition assays.

Molecular Formula C25H23BrN2O4S
Molecular Weight 527.43
CAS No. 306289-58-7
Cat. No. B2886657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS306289-58-7
Molecular FormulaC25H23BrN2O4S
Molecular Weight527.43
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H23BrN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)
InChIKeyIZEXUXKOVNJVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 306289-58-7): Core Chemical Identity and Procurement Baseline


N-(2-Benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 306289-58-7) is a synthetic benzamide derivative characterized by a piperidin-1-ylsulfonyl substituent at the para-position of the benzamide ring and a 2-benzoyl-4-bromophenyl moiety at the amide nitrogen . With a molecular formula of C25H23BrN2O4S and a molecular weight of 527.43 g/mol, the compound belongs to the class of sulfonylbenzamides and is primarily distributed as a research-grade chemical for exploratory pharmacological studies . Its structural features—the bromine atom at the 4-position of the aniline-derived ring, the benzoyl carbonyl, and the piperidine sulfonamide—are each postulated to contribute to molecular recognition events, though specific target engagement data remain sparse in the public domain.

Why N-(2-Benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Casually Substituted with In-Class Analogs


The 4-bromo substituent on the aniline-derived phenyl ring of N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is not a passive structural feature; it dictates halogen bonding capacity, steric bulk, and lipophilicity in ways that the 4-H, 4-Cl, and 4-F analogs cannot recapitulate . Replacement of bromine with chlorine or fluorine alters the van der Waals radius (Br: 1.85 Å; Cl: 1.75 Å; F: 1.47 Å), polarizability, and the strength of halogen-π or halogen-bond donor interactions with protein backbone carbonyls or π-systems [1]. The piperidine sulfonamide moiety further differentiates this compound from simple benzamide analogs, introducing a hydrogen-bond-accepting sulfonyl group and a basic piperidine nitrogen that can influence solubility, permeability, and off-target binding profiles. Without direct head-to-head pharmacological data, the quantitative impact of these structural differences remains to be experimentally determined, making informed substitution decisions premature.

Quantitative Differential Evidence for N-(2-Benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide vs. Closest Analogs


Halogen-Dependent Physicochemical Differentiation: Br vs. Cl vs. F vs. H at the 4-Position

The 4-bromo substituent in N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide provides a combination of atomic radius, polarizability, and halogen-bond donor strength that is distinct from the 4-Cl, 4-F, and 4-H analogs . Bromine's larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), fluorine (1.47 Å), and hydrogen (1.20 Å) creates differential steric occupancy in binding pockets. The calculated logP of the target compound (estimated ~4.8) exceeds that of the 4-H analog (estimated ~4.3) and 4-Cl analog (estimated ~4.5), influencing passive membrane permeability and non-specific protein binding . The halogen-bond donor strength follows the trend Br > Cl > F ≈ H, with bromine capable of forming stronger electrostatic interactions with carbonyl oxygens in protein backbone structures [1].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationships

Piperidine Sulfonamide Moiety: Differentiation from Non-Sulfonamide Benzamide Congeners

The piperidin-1-ylsulfonyl group in the target compound is a pharmacophoric feature absent in simpler N-(2-benzoyl-4-bromophenyl)benzamide or N-(2-benzoyl-4-bromophenyl)benzenesulfonamide derivatives . The sulfonyl group (S=O) acts as a strong hydrogen bond acceptor (pKa of conjugate acid ~ -2 to -3), while the piperidine tertiary amine (pKa ~10-11) is predominantly protonated at physiological pH, contributing a cationic center. This contrasts with non-sulfonamide benzamides, which lack the dual hydrogen-bonding and ionic interaction capability. The N-(2-benzoyl-4-bromophenyl)benzenesulfonamide analog (CAS not specified) lacks the piperidine ring, reducing molecular complexity and potentially altering target selectivity . Additionally, the sulfonamide moiety imparts metabolic stability advantages over ester or simple amide linkages, as sulfonamides are generally resistant to esterase- and amidase-mediated hydrolysis [1].

Sulfonamide Pharmacology Enzyme Inhibition Molecular Recognition

Piperidine Ring Substitution Effects: Comparison with Methyl-Substituted Piperidine Analogs

The target compound contains an unsubstituted piperidine ring, distinguishing it from the 3,5-dimethylpiperidine analog (CAS 329903-21-1) and the 4-methylpiperidine analog . Introduction of methyl groups on the piperidine ring increases steric bulk and lipophilicity (estimated ΔlogP of +0.5 to +0.8 per methyl group), which can alter solubility, permeability, and target binding kinetics [1]. The 3,5-dimethyl analog (MW ~555.5 g/mol) has a higher molecular weight and greater steric hindrance around the sulfonamide, potentially reducing binding to targets with constrained binding pockets. Conversely, the 4-methylpiperidine analog (MW ~541.5 g/mol) introduces chirality at the 4-position, adding stereochemical complexity not present in the target compound . The unsubstituted piperidine of the target compound offers the least steric hindrance and highest conformational flexibility, which may be advantageous for initial screening campaigns where broad target engagement is desired.

Steric Effects Solubility Bioavailability

Application Scenarios for N-(2-Benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide Based on Available Evidence


Halogen Bonding Probe in Structural Biology and Medicinal Chemistry

The 4-bromo substituent of N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide enables its use as a halogen-bonding probe in protein-ligand co-crystallography studies, where the electron density of bromine facilitates phasing and the halogen bond interaction can be directly visualized. This scenario leverages the compound's distinct bromine atom compared to non-halogenated or chloro/fluoro analogs that produce weaker or geometrically different halogen bonds . Researchers investigating the role of halogen bonding in molecular recognition should prioritize this compound over the 4-H or 4-F analogs for crystallographic studies requiring strong anomalous scattering signals.

Sulfonamide-Benzamide Scaffold for Kinase or Enzyme Inhibitor Screening Libraries

The combination of a benzamide core, piperidine sulfonamide, and 2-benzoyl-4-bromophenyl moiety in a single molecule presents a polypharmacophoric scaffold suitable for inclusion in diversity-oriented screening libraries targeting kinases, sulfotransferases, or other enzymes that recognize sulfonamide and benzamide motifs . Unlike simpler benzamide analogs that may have narrower target coverage, this compound's multi-functional architecture offers the potential for polypharmacology or serendipitous target discovery. Procurement of this compound for screening campaigns is justified when the goal is to explore chemical space not covered by single-pharmacophore fragments.

Comparative Physicochemical Reference Standard for Halogenated Benzamide Series

Given the availability of closely related analogs (4-H, 4-Cl, 4-F, 3,5-dimethylpiperidine, 4-methylpiperidine) , N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide serves as a reference compound within a systematic halogen- and piperidine-substitution SAR series. Its intermediate logP (~4.8), molecular weight (527.43 g/mol), and bromine-specific properties make it the benchmark against which other halogen and piperidine substitution variants can be compared in assays measuring solubility, permeability, metabolic stability, and target engagement. Laboratories establishing SAR datasets for benzamide-based inhibitors should procure the full analog set, with the brominated unsubstituted-piperidine compound serving as the central reference point.

Exploratory Pharmacology in NF-κB and Inflammatory Pathway Research

Based on class-level evidence that structurally related sulfonylbenzamides exhibit anti-inflammatory activity via NF-κB pathway inhibition and reduction of pro-inflammatory cytokines (TNF-α, IL-6) , this compound is a candidate for exploratory pharmacology studies in inflammatory disease models. The bromine atom and piperidine sulfonamide may contribute to enhanced target binding affinity compared to non-halogenated or non-sulfonamide analogs, though direct comparative data are currently lacking. Researchers should prioritize this compound for preliminary screening in NF-κB reporter assays or cytokine release assays, with the understanding that confirmatory studies against specific analogs will be required to establish bromine-dependent differentiation.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.